3,4,5-Trimethoxybenzaldehyde-d3
Overview
Description
3,4,5-Trimethoxybenzaldehyde-d3 is the deuterium-labeled version of 3,4,5-Trimethoxybenzaldehyde . It is an intermediate for the synthesis of various pharmaceuticals, especially for trimethoprim used to treat bacterial infections, including urinary tract pathogens infection . It is also used in the production of plastic additives .
Synthesis Analysis
3,4,5-Trimethoxybenzaldehyde-d3 is synthesized from 3,4,5-Trimethoxybenzaldehyde . For industrial applications, the chemical is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide .Molecular Structure Analysis
The molecular weight of 3,4,5-Trimethoxybenzaldehyde-d3 is 199.22 and its formula is C10H9D3O4 . The SMILES string representation is [2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C=O)OC .Chemical Reactions Analysis
3,4,5-Trimethoxybenzaldehyde-d3 is involved in the condensation of an aromatic aldehyde with either ammonia (NH3) or amines (organic compounds derived from ammonia by replacing one or more hydrogen atoms with organic groups) .Physical And Chemical Properties Analysis
3,4,5-Trimethoxybenzaldehyde-d3 is a light yellow solid . It has a melting point of 73°C to 76°C . It is slightly soluble in water .Scientific Research Applications
Synthesis of Trimethoprim
Trimethoprim is a widely used antibiotic. 3,4,5-Trimethoxybenzaldehyde-d3 is used as an intermediate in the synthesis of trimethoprim . Trimethoprim is primarily used to treat urinary tract infections and is often used in combination with sulfamethoxazole.
Synthesis of Cintriamide
Cintriamide is a drug used for the treatment of nausea and vomiting. The synthesis of cintriamide also involves the use of 3,4,5-Trimethoxybenzaldehyde-d3 as an intermediate .
Synthesis of Roletamide
Roletamide is a drug used for the treatment of diabetes. The synthesis of roletamide involves the use of 3,4,5-Trimethoxybenzaldehyde-d3 .
Synthesis of Trimethoquinol
Trimethoquinol, also known as tretoquinol, is a bronchodilator. The synthesis of this drug also involves the use of 3,4,5-Trimethoxybenzaldehyde-d3 .
Synthesis of Trimazosin
Trimazosin is a drug used for the treatment of hypertension. The synthesis of trimazosin involves the use of 3,4,5-Trimethoxybenzaldehyde-d3 .
Synthesis of Psychedelic Phenethylamines
Psychedelic phenethylamines are a class of drugs with psychoactive properties. 3,4,5-Trimethoxybenzaldehyde-d3 is used in the synthesis of these compounds .
Production of Plastic Additives
3,4,5-Trimethoxybenzaldehyde-d3 can also be used in the production of plastic additives . These additives can enhance the properties of plastics, making them more durable, flexible, or resistant to UV radiation.
Research and Development
Due to its chemical properties, 3,4,5-Trimethoxybenzaldehyde-d3 is often used in research and development in the field of organic chemistry . It serves as a useful reagent in various chemical reactions and synthesis processes.
Safety and Hazards
Future Directions
3,4,5-Trimethoxybenzaldehyde-d3 is used in the synthesis of trimethoprim and psychedelic phenethylamines . It can also be used in the production of plastic additives . The future directions of this compound could involve further exploration of its uses in pharmaceutical synthesis and other industrial applications.
Mechanism of Action
Target of Action
3,4,5-Trimethoxybenzaldehyde-d3 is the deuterium labeled 3,4,5-Trimethoxybenzaldehyde . This compound is an intermediate for the synthesis of various pharmaceuticals, especially for trimethoprim , which is used to research bacterial infections, including urinary tract pathogens infection .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Trimethoprim is known to inhibit bacterial dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids and proteins .
Pharmacokinetics
It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, potentially improving its bioavailability .
Result of Action
As an intermediate in the synthesis of trimethoprim, it may indirectly contribute to the effects of trimethoprim, which is known to inhibit bacterial growth by blocking the production of tetrahydrofolic acid, a chemical that bacteria need to produce proteins and genetic material .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
3,5-dimethoxy-4-(trideuteriomethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHQOIGEOHXOGX-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858535 | |
Record name | 3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxybenzaldehyde-d3 | |
CAS RN |
1219805-17-0 | |
Record name | 3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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